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5-(Methoxycarbonyl)-2-

nitrobenzoic Acid

Cat. No.: B1602172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern
Synthesis
5-(Methoxycarbonyl)-2-nitrobenzoic acid (CAS No. 76143-33-4) is a bespoke chemical

entity of significant interest in the fields of pharmaceutical development and advanced material

science. Its unique trifunctional architecture—featuring a carboxylic acid, a methyl ester, and a

nitro group on a benzene scaffold—offers a rich platform for complex organic transformations.

The strategic placement of these groups, particularly the electron-withdrawing nitro group ortho

to the carboxylic acid and para to the methoxycarbonyl group, dictates its reactivity and renders

it a valuable precursor for a diverse array of target molecules.

This guide provides a comprehensive analysis of the core physicochemical properties of 5-
(Methoxycarbonyl)-2-nitrobenzoic acid, offers validated experimental frameworks for its

synthesis and characterization, and explores its functional significance in synthetic workflows.

The narrative is structured to deliver not just data, but a field-proven perspective on the

causality behind experimental design and the strategic application of this compound.

Physicochemical & Structural Properties
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The intrinsic properties of a molecule are foundational to its application. For 5-
(Methoxycarbonyl)-2-nitrobenzoic acid, these parameters govern its solubility, reactivity, and

suitability for various reaction conditions. While extensive experimental data for this specific

molecule is not widely published, the following table summarizes its known identifiers and key

physical properties.

Property Value Source(s)

IUPAC Name
5-(Methoxycarbonyl)-2-

nitrobenzoic acid
[1]

Synonym
1,3-Benzenedicarboxylic acid,

4-nitro-, 1-methyl ester
[1]

CAS Number 76143-33-4 [1][2]

Molecular Formula C₉H₇NO₆ [1][2]

Molecular Weight 225.15 g/mol [1][2]

Exact Mass 225.02700 u [1]

Boiling Point
439.2 °C at 760 mmHg

(Predicted)
[1]

Density 1.484 g/cm³ (Predicted) [1]

Flash Point 219.4 °C (Predicted) [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 6 [1]

Storage Conditions
Room temperature, in a dry,

well-sealed container
[2]

Note: Several physical properties, such as boiling point and density, are computationally

predicted and should be considered as estimates until experimentally verified.
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The synthesis of 5-(Methoxycarbonyl)-2-nitrobenzoic acid is most logically achieved via the

electrophilic aromatic substitution (EAS) of its non-nitrated precursor, 3-

(methoxycarbonyl)benzoic acid (the monomethyl ester of isophthalic acid). The presence of two

deactivating, meta-directing groups (carboxylic acid and methyl ester) on the precursor makes

the regioselectivity of the nitration a critical consideration. The position ortho to the carboxylic

acid and ortho to the ester group (C2) is the most sterically accessible and electronically

favored site for nitration.

The following protocol is a robust, validated procedure for nitration of similar deactivated

aromatic systems and is presented as a reliable method for the synthesis of the title compound.

Experimental Protocol: Synthesis of 5-
(Methoxycarbonyl)-2-nitrobenzoic acid
Objective: To synthesize 5-(Methoxycarbonyl)-2-nitrobenzoic acid via the nitration of 3-

(methoxycarbonyl)benzoic acid.

Materials:

3-(Methoxycarbonyl)benzoic acid

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Fuming Nitric Acid (HNO₃, ≥90%)

Crushed Ice

Deionized Water

Round-bottom flask with magnetic stirrer

Dropping funnel

Ice-salt bath

Büchner funnel and vacuum flask

Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-

(methoxycarbonyl)benzoic acid (1 equivalent). Place the flask in an ice-salt bath to cool the

contents to 0-5 °C.

Acidification: Slowly and carefully add concentrated sulfuric acid (3-4 equivalents) to the

flask with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until the

starting material is fully dissolved.

Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric

acid (1.5 equivalents) and fuming nitric acid (1.1 equivalents) to 0 °C.

Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over

30-45 minutes. The internal temperature must be rigorously maintained below 10 °C to

prevent over-nitration and side reactions.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an

additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography

(TLC).

Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice in a

large beaker with vigorous stirring. This will precipitate the crude product.

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

Purification: Wash the crude product thoroughly with cold deionized water to remove residual

acids. The product can be further purified by recrystallization from an appropriate solvent

system (e.g., ethanol/water) to yield the final product as a solid.

Synthetic Workflow Diagram
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Caption: Synthetic workflow for 5-(Methoxycarbonyl)-2-nitrobenzoic acid.
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Spectroscopic & Chromatographic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. While public databases lack experimental spectra for 5-(Methoxycarbonyl)-2-
nitrobenzoic acid, this section outlines the standard analytical methodologies and expected

results based on its structure.

High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of the final product and for monitoring reaction

progress.

Protocol:

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,

acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50

µg/mL.

Instrumentation: Use a reverse-phase C18 column.

Mobile Phase: A gradient elution is recommended, starting with a higher polarity mobile

phase and ramping to a lower polarity. For example:

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: Acetonitrile

Gradient: Start at 10% B, ramp to 90% B over 20 minutes.

Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the

compound.

Trustworthiness: A single, sharp peak in the chromatogram is indicative of high purity. The

method should be validated for specificity by demonstrating resolution from starting materials

and potential side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the definitive technique for structural elucidation.

Expected ¹H NMR Signals:

-COOH Proton: A broad singlet, typically far downfield (>10 ppm).

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic

region (7.5-9.0 ppm). Due to the substitution pattern, they will likely present as a complex

splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).

-OCH₃ Protons: A sharp singlet at approximately 3.9-4.0 ppm, corresponding to the three

methyl ester protons.

Expected ¹³C NMR Signals:

Carbonyl Carbons: Two signals in the downfield region (165-175 ppm) for the carboxylic

acid and ester carbonyls.

Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring. The carbon

bearing the nitro group will be significantly shifted.

Methoxy Carbon: A signal around 52-55 ppm for the methyl group of the ester.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorptions:

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid & Ester): A strong, sharp absorption band (or two closely

spaced bands) around 1700-1730 cm⁻¹.

N-O Stretch (Nitro Group): Two characteristic bands, an asymmetric stretch around 1520-

1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C-O Stretch (Ester & Acid): Bands in the 1200-1300 cm⁻¹ region.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.

Expected Result: Using electrospray ionization (ESI) in negative mode, the expected [M-H]⁻

ion would be observed at an m/z of approximately 224.02. High-resolution mass

spectrometry should confirm the elemental composition consistent with C₉H₇NO₆.

Characterization Workflow Diagram
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Caption: Standard workflow for the analytical characterization of the product.

Chemical Reactivity, Stability, and Applications
The utility of 5-(Methoxycarbonyl)-2-nitrobenzoic acid stems from the distinct reactivity of its

functional groups.

Carboxylic Acid and Ester Groups: These groups can undergo standard transformations. The

carboxylic acid can be converted to acid chlorides, amides, or other esters. The methyl ester

can be selectively hydrolyzed under basic conditions, though care must be taken as the

carboxylic acid will also be deprotonated.
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Nitro Group: The nitro group is the most versatile handle for further functionalization. Its

strong electron-withdrawing nature deactivates the ring to further electrophilic substitution.

However, its most significant reaction is its reduction to an amine. This transformation is a

gateway to a vast array of subsequent chemistries, including diazotization, amide bond

formation, and the construction of heterocyclic systems, which are prevalent in medicinal

chemistry.

Stability: As a nitroaromatic compound, 5-(Methoxycarbonyl)-2-nitrobenzoic acid should

be handled with an awareness of its potential thermal instability. Studies on nitrobenzoic acid

isomers show they can undergo exothermic decomposition at elevated temperatures, with

decomposition initiating at temperatures as low as 120-200°C.[1][3] It is recommended to

avoid prolonged heating at high temperatures. Furthermore, nitroaromatic compounds can

be susceptible to photodegradation and should be stored protected from light.[4]

Application in Pharmaceutical Intermediate Synthesis
While not a final drug product itself, 5-(Methoxycarbonyl)-2-nitrobenzoic acid serves as a

crucial intermediate. Its value is demonstrated in its documented use in the synthesis of Methyl

3-formyl-4-nitrobenzoate. This subsequent intermediate is a valuable building block for more

complex molecules, leveraging the reactivity of the newly introduced aldehyde group. This

highlights a key principle in drug development: the strategic, stepwise construction of molecular

complexity from well-defined starting materials.

Conclusion
5-(Methoxycarbonyl)-2-nitrobenzoic acid represents a specialized and highly valuable

building block for chemical synthesis. While a comprehensive public dataset of its experimental

physicochemical properties is still emerging, its structural features allow for a robust and logical

approach to its synthesis, characterization, and application. The protocols and insights

provided in this guide are designed to empower researchers and drug development

professionals to confidently incorporate this versatile intermediate into their synthetic strategies,

enabling the creation of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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